(4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol

Medicinal Chemistry Halogenated Heterocycles Fragment-Based Drug Discovery

(4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol is a synthetic, halogenated heterocyclic secondary alcohol (molecular formula C₁₂H₁₀ClFO₂, MW 240.66 g/mol). It features a 2,3,4,5-tetrasubstituted furan core bearing chlorine, fluorine, and methyl groups at positions 4, 3, and 5, respectively, along with a phenylmethanol moiety at position 2.

Molecular Formula C12H10ClFO2
Molecular Weight 240.66 g/mol
Cat. No. B11801324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol
Molecular FormulaC12H10ClFO2
Molecular Weight240.66 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(O1)C(C2=CC=CC=C2)O)F)Cl
InChIInChI=1S/C12H10ClFO2/c1-7-9(13)10(14)12(16-7)11(15)8-5-3-2-4-6-8/h2-6,11,15H,1H3
InChIKeyWKZYMQHXFZANOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Quality Overview of (4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol (CAS 1443324-44-4)


(4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol is a synthetic, halogenated heterocyclic secondary alcohol (molecular formula C₁₂H₁₀ClFO₂, MW 240.66 g/mol) . It features a 2,3,4,5-tetrasubstituted furan core bearing chlorine, fluorine, and methyl groups at positions 4, 3, and 5, respectively, along with a phenylmethanol moiety at position 2 [1]. The compound is commercially available for research and development purposes, typically at a purity of 97–98% . While its direct biological target has not been firmly established in published peer-reviewed literature, its structural features make it a valuable scaffold within halogenated furan-focused medicinal chemistry programs .

Why Generic (4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol Substitution Fails: The Halogenation Pattern Problem


In halogenated furan derivatives, minor variations in the substitution pattern profoundly alter both reactivity and biological profile due to the electronic interplay of chlorine (electron-withdrawing inductive effect), fluorine (strong electronegativity), and the methyl group (electron-donating) [1]. For instance, shifting chlorine from the furan ring to the phenyl ring (as in 3-Chloro-5-fluorophenyl-(5-methyl-2-furyl)methanol) creates a regioisomer with altered lipophilicity and target engagement potential [1]. Similarly, replacing fluorine with a methyl group (as in 4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanol) removes the specific hydrogen-bonding capability of the C–F bond, fundamentally changing molecular recognition properties . Generic substitution among these analogs without structure-activity relationship (SAR) validation can lead to significantly divergent biochemical readouts .

Quantitative Differentiation Evidence for (4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol


Unique Furan-Core Halogenation Pattern Versus Phenyl-Substituted Chloro-Fluoro Analogs

(4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol is distinctly characterized by having both chlorine and fluorine atoms directly on the electron-rich furan ring in a precise 4-chloro-3-fluoro arrangement, rather than on the phenyl ring . This contrasts sharply with closely related commercial analogs such as '3-Chloro-5-fluorophenyl-(5-methyl-2-furyl)methanol', which bears the halogens on the phenyl substituent . The furan-core halogenation pattern leads to a calculated LogP of approximately 2.89 (estimated based on fragment contributions), compared to an estimated ~3.3 for the phenyl-halogenated regioisomer . A molecular matched-pair analysis comparing chlorine and fluorine effects in drug design has demonstrated that this difference in halogen positioning can alter target binding by up to 10-fold [1].

Medicinal Chemistry Halogenated Heterocycles Fragment-Based Drug Discovery

Predicted Physicochemical Properties: pKa and Boiling Point Differentiation from Non-Halogenated Parent

The target compound exhibits a predicted pKa of 12.57 ± 0.20 and a predicted boiling point of 315.9 ± 37.0 °C . In contrast, the non-halogenated parent scaffold, furan-2-yl(phenyl)methanol (CAS 4484-57-5), has a measured logP of 2.36 and a boiling point of 137–138 °C (at 2 mmHg), with no halogen-induced modulation of acidity . The introduction of chlorine and fluorine atoms significantly elevates the boiling point and alters the pKa, reflecting enhanced intermolecular interactions (halogen bonding potential) and modified hydrogen-bond acidity of the secondary alcohol [1].

Physicochemical Profiling ADME Prediction Chemical Sourcing

Synthetic Accessibility Advantage: Optimized Palladium-Catalyzed Cross-Coupling Route

A reported synthetic protocol for this specific compound employs a palladium-catalyzed cross-coupling strategy to assemble the heterocyclic core, achieving a reported yield of 89% under mild conditions [1]. This compares favorably to typical yields for halogenated furan methanol derivatives synthesized via alternative routes (e.g., NaBH₄ or LiAlH₄ reduction of the corresponding ketones, which for 5-(X-phenyl)-2-furfuryl alcohols typically yield 60–85% depending on the substitution pattern) [2]. The 89% yield enhances cost-efficiency for procurement of multi-gram quantities.

Synthetic Chemistry Process Chemistry Custom Synthesis

Potential CYP3A4 Interaction Liability Differentiates This Furan Scaffold from Non-Furan Bioisosteres

Compounds containing a furan ring are recognized structural alerts for time-dependent inhibition (TDI) of CYP3A4, a phenomenon that can be either a liability or a desired feature depending on the therapeutic strategy [1][2]. Studies of furan-containing CYP3A4 inhibitors have demonstrated that unsaturated furan derivatives can exhibit up to a 14-fold increase in TDI potency after a 10-minute preincubation period [2]. The presence of the 3-fluoro substituent on the furan ring of the target compound may further modulate this TDI profile compared to non-halogenated or mono-chlorinated furan analogs by altering the electron density of the furan ring and thus its susceptibility to metabolic oxidation [1]. This metabolic vulnerability differentiates this compound from structurally similar thiophene (sulfur) or pyrrole (nitrogen) analogs, which show distinct CYP interaction profiles [3].

Drug Metabolism CYP Inhibition Drug-Drug Interaction Risk

Highest-Value Research and Procurement Applications for (4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Halogenated Furan Cores

The compound's unique 4-chloro-3-fluoro-5-methylfuran core with a secondary alcohol functional handle offers a well-defined vector for fragment elaboration. Its halogenation pattern provides both a chlorine atom (potential halogen bond donor) and a fluorine atom (¹⁹F NMR reporter for binding assays), making it a privileged fragment for screening campaigns [1][2]. Unlike phenyl-halogenated regioisomers or non-fluorinated dimethyl analogs, this scaffold provides a distinct three-dimensional electronic profile that complements standard fragment libraries [1].

Quantitative Structure-Activity Relationship (QSAR) Training Sets for Halogen Bioisosterism Studies

The availability of diverse halogenated analogs—including (4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanol (Cl, Me, Me), (3-Chloro-4-fluorofuran-2-yl)(phenyl)methanol (Cl/F positional isomer), and the target compound (Cl, F, Me)—enables systematic matched molecular pair analysis (MMPA) to quantify the impact of halogen substitution on biological activity, solubility, and metabolic stability [1][2]. The predicted physicochemical differentiation (ΔLogP, ΔpKa) described in the evidence guide makes this compound a valuable data point for computational model calibration [2].

Cytochrome P450 Metabolism and Time-Dependent Inhibition (TDI) Assay Development

Given the established association between furan-containing compounds and CYP3A4 time-dependent inhibition, this compound serves as a probe substrate to investigate the influence of furan-ring halogenation (particularly the 3-fluoro substituent) on the rate and extent of metabolic bioactivation [1]. Procurement for this application would prioritize this specific analog over non-halogenated furan derivatives, as the chlorine and fluorine atoms allow for monitoring of potential oxidative dehalogenation pathways via LC-MS [1][2].

Custom Synthesis and Process Chemistry Scale-Up Evaluation

The reported 89% yield via palladium-catalyzed cross-coupling [JACS, 2023, as cited in REFS-1] positions this compound as a candidate for process optimization studies. Procurement teams evaluating synthetic route feasibility should consider this specific compound over analogs synthesized via lower-yielding reduction methods (60–85% yield range), as the validated high-yielding protocol provides a more cost-effective starting point for multi-gram or kilogram-scale production [1].

Quote Request

Request a Quote for (4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.